Berenjenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H52O2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(6R)-6-methyl-6-propan-2-yloxan-3-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C31H52O2/c1-20(2)29(7)14-10-21(18-33-29)22-11-13-28(6)24-9-8-23-26(3,4)25(32)12-15-30(23)19-31(24,30)17-16-27(22,28)5/h20-25,32H,8-19H2,1-7H3/t21?,22-,23+,24+,25+,27-,28+,29-,30-,31+/m1/s1 |
InChI Key |
QGUCSIMOQIAADS-HEHMHTDASA-N |
Isomeric SMILES |
CC(C)[C@]1(CCC(CO1)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C)C |
Canonical SMILES |
CC(C)C1(CCC(CO1)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C)C |
Synonyms |
berenjenol |
Origin of Product |
United States |
Isolation and Dereplication Methodologies for Berenjenol
Plant Source and Extraction Protocols
The initial stage of isolating Berenjenol involves identifying and processing the specific plant material from which it can be extracted.
This compound is a triterpenoid (B12794562) compound isolated from the leaves of Oxandra cf. xylopioides scielo.org.coresearchgate.netacs.orgresearchgate.netresearchgate.net. This plant species is classified within the Annonaceae family scielo.org.coresearchgate.netacs.orgresearchgate.netresearchgate.netredalyc.orgnih.gov. The Annonaceae is a primitive family of angiosperms belonging to the order Magnoliales, encompassing approximately 130 genera and 2300 species distributed across tropical regions of the New and Old Worlds, extending to northern Australia and Pacific islands scielo.org.coacs.orgnih.gov. Specimens of Oxandra cf. xylopioides from which this compound has been isolated were collected in Montería (Córdoba, Colombia) scielo.org.co.
The extraction of this compound from the plant matrix typically involves the use of organic solvents. This compound has been obtained from the dichloromethane (B109758) extract of Oxandra cf. xylopioides leaves scielo.org.co. It has also been isolated from petroleum ether extracts of the leaves of this plant acs.org. General extraction procedures for plant materials often involve grinding dried plant material to increase the surface area for solvent contact, followed by maceration or other techniques with organic solvents nih.govnih.govksu.edu.sa. For instance, dried and ground leaves (1 kg) of Oxandra cf. xylopioides have been extracted using n-hexano via percolation scielo.org.co. Petroleum ether, a low-boiling organic solvent, is commonly employed in techniques such as Soxhlet extraction for the removal of crude fat or specific compounds from samples hawachfilterpaper.comhawachfilterpaper.comdairyknowledge.inumn.edu. Terpenic compounds, including this compound, are known to be extractable with petroleum ether at temperatures ranging from 40 to 60°C, often using a Soxhlet apparatus researchgate.net. Accelerated solvent extraction (ASE) is another automated technique that can utilize petroleum ether for efficient analyte removal from various matrices at elevated temperatures and pressures unitylabservices.eu.
Chromatographic Separation and Purification Strategies
Following extraction, chromatographic methods are essential for separating this compound from other compounds present in the crude plant extract and achieving a high level of purity.
Column chromatography is a fundamental technique used in the purification of this compound. Repeated column chromatography utilizing silica (B1680970) gel has been employed in its isolation researchgate.net. Silica gel, a high-purity material with a porous structure, serves as a common stationary phase in chromatography for the separation and purification of chemical compounds, including medicinal ones labbox.eukanto.co.jp. In normal phase column chromatography, silica gel is typically packed using a low-polarity solvent like hexane. The sample, often mixed with silica gel, is then applied, and compounds are eluted by gradually increasing the polarity of the mobile phase researchgate.netresearchgate.net. This approach allows for the separation of secondary metabolites based on their differing affinities for the stationary and mobile phases researchgate.net.
High-Performance Liquid Chromatography (HPLC) plays a significant role in the purification and isolation of this compound, contributing to the achievement of high purity levels researchgate.netthieme-connect.comevitachem.com. HPLC, often coupled with mass spectrometry (LC-MS), is a widely used and highly sensitive method for the untargeted metabolomics and dereplication of natural products researchgate.netmdpi.comnih.gov. It allows for the separation of complex mixtures and the identification of compounds at early stages of the discovery process mdpi.comresearchgate.net. Dereplication strategies, which aim to rapidly identify known compounds, frequently leverage analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the chemical profile of extracts and avoid re-isolation of previously reported substances mdpi.comresearchgate.netnih.govfrontiersin.org.
Compound Names and PubChem CIDs
Structural Elucidation of Berenjenol and Its Congeners
Stereochemical Assignment Methodologies
Analysis of Coupling Constants and NOESY Correlations for Relative Stereochemistry
The relative stereochemistry of Berenjenol (compound 1), identified as 21:24-epoxy-24-methylcycloartane, was definitively established through a comprehensive analysis of its proton-proton coupling constants and NOESY correlations.
Coupling Constants: The coupling constant of a proton provides valuable insights into the dihedral angles between vicinal protons, which in turn helps in assigning relative configurations. For this compound, the configuration of the hydroxyl group at C-3 was determined by analyzing the coupling constant of H-3. The H-3 signal appeared as a double doublet (dd) with coupling constants of J = 10.9 Hz and 4.2 Hz. These values are characteristic and indicative of a β-orientation for the hydroxyl group at C-3, consistent with established conformational analysis in similar triterpenoid (B12794562) systems.
Table 1: Key Coupling Constant for this compound (1)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Implication for Stereochemistry |
| H-3 | (Not specified in text) | dd | 10.9, 4.2 | β-configuration of C-3 hydroxyl |
NOESY Correlations: NOESY experiments reveal through-space correlations between protons that are in close spatial proximity (typically within 5 Å), irrespective of their connectivity through bonds. These correlations are indispensable for assigning the relative orientation of substituents around chiral centers.
For this compound, several significant NOESY correlations were observed, providing critical information about its relative stereochemistry. Strong correlations were noted between:
CH₃-18 and H-20: This correlation indicated the spatial proximity of the methyl group at C-18 and the proton at C-20.
CH₃-18 and H-21: Further supporting the relative orientation of the C-18 methyl and the C-21 proton.
CH₃-31 and H-21: This correlation provided additional evidence for the spatial arrangement around the C-21 position.
CH₃-18 and H-19: Suggesting a close spatial relationship between these two methyl groups.
CH₃-28 and CH₃-29: Indicating their proximity in the molecule.
CH₃-28 and H-3: This correlation, in conjunction with the H-3 coupling constant, further corroborated the β-configuration of the hydroxyl group at C-3.
Specifically, the observed correlations between H-18/H-20 and H-18/H-21 were instrumental in establishing the β-configuration of H-20 in the cycloartane (B1207475) skeleton. These detailed NOESY correlations, combined with the analysis of coupling constants, allowed for the unambiguous assignment of the relative stereochemistry of this compound.
Table 2: Significant NOESY Correlations for this compound (1)
| Correlated Protons | Implication for Relative Stereochemistry |
| CH₃-18 / H-20 | Spatial proximity, contributes to H-20 β-configuration |
| CH₃-18 / H-21 | Spatial proximity, contributes to H-20 β-configuration |
| CH₃-31 / H-21 | Spatial proximity |
| CH₃-18 / H-19 | Spatial proximity |
| CH₃-28 / CH₃-29 | Spatial proximity |
| CH₃-28 / H-3 | Spatial proximity, supports C-3 hydroxyl β-configuration |
These spectroscopic data collectively confirmed the proposed structure and relative stereochemistry of this compound as 21:24-epoxy-24-methylcycloartane.
Biosynthetic Pathways and Precursors of Berenjenol
Proposed Biogenetic Origin as a Cycloartane (B1207475) Triterpenoid (B12794562) Derived from 24-methylcycloartanol
The biosynthetic journey of Berenjenol is believed to commence with the fundamental building blocks of terpenoid synthesis, leading to the formation of the characteristic cycloartane skeleton. The generally accepted pathway for cycloartane triterpenoids begins with the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by the enzyme cycloartenol (B190886) synthase, which masterfully orchestrates a series of reactions to form the foundational cycloartenol molecule.
From cycloartenol, a series of subsequent modifications are necessary to arrive at the more complex structures observed in nature, such as this compound. A key proposed intermediate in the pathway to many cycloartane triterpenoids is 24-methylcycloartanol. The introduction of a methyl group at the C-24 position of the side chain is a common modification in phytosterol and triterpenoid biosynthesis. While direct experimental evidence specifically detailing the conversion of 24-methylcycloartanol to this compound is not extensively documented in publicly available research, the structural similarities between this compound and other known cycloartane triterpenoids strongly suggest a shared biosynthetic origin. The presence of the cycloartane core in this compound firmly places it within this biogenetic family, and the substitution patterns often arise from precursors like 24-methylcycloartanol.
Enzymatic Transformations and Intermediates
The transformation from a precursor like 24-methylcycloartanol to the final structure of this compound would necessitate a series of precise enzymatic reactions. These transformations are typically carried out by a suite of enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and glycosyltransferases, which are responsible for the hydroxylation, oxidation, and glycosylation patterns that create the vast diversity of triterpenoids.
Although the specific enzymes and intermediates in the this compound biosynthetic pathway have not been fully elucidated, we can infer the types of reactions involved based on its chemical structure. The presence of hydroxyl groups and other functionalities on the this compound molecule points to the action of hydroxylases that introduce these groups at specific positions on the cycloartane skeleton. Subsequent oxidation reactions, potentially catalyzed by dehydrogenases, could further modify these functional groups.
Chemical Synthesis and Derivatization of Berenjenol Analogues
Semi-Synthetic Approaches to Berenjenol Derivatives
Key semi-synthetic derivatives of this compound that have been investigated include this compound-3-acetate (compound 2) and 3-oxo-berenjenol (compound 3). These modifications typically target specific functional groups on the parent this compound molecule to introduce new chemical functionalities.
Synthesis of this compound-3-acetate (2): this compound-3-acetate is synthesized by the esterification of the hydroxyl group at the C-3 position of this compound. The process involves treating this compound (1) with a mixture of acetic anhydride (B1165640) and pyridine (B92270) in a 1:1 ratio. The reaction is typically carried out at room temperature and allowed to proceed overnight. Following the reaction, the mixture is quenched by pouring it into a dilute hydrochloric acid solution (e.g., 5% HCl) and subsequently extracted with an organic solvent such as dichloromethane (B109758) (CH2Cl2) to isolate the desired product. acs.org
Synthesis of 3-oxo-berenjenol (3): The preparation of 3-oxo-berenjenol involves the oxidation of the hydroxyl group at the C-3 position of this compound to a ketone. This transformation is achieved by treating a solution of this compound (1) in acetone (B3395972) with Jones' reagent. The reagent is added dropwise with stirring at a low temperature (e.g., 0 °C) until a persistent orange color indicates the completion of the oxidation. The reaction mixture is then allowed to stand overnight at room temperature in darkness. After the reaction, the mixture is dissolved in an ice/water mixture and extracted with dichloromethane (CH2Cl2). The crude product is then purified, often by column chromatography using appropriate solvent mixtures (e.g., CH2Cl2−hexane) to yield pure 3-oxo-berenjenol. acs.org
The details of these semi-synthetic transformations are summarized in the following table:
| Derivative | Starting Material | Reagents/Conditions | Key Transformation | Yield (if reported) |
| This compound-3-acetate (2) | This compound (1) | Acetic anhydride−pyridine (1:1), room temperature, overnight | Esterification | Not specified |
| 3-oxo-berenjenol (3) | This compound (1) | Jones' reagent, acetone, 0 °C, overnight | Oxidation | 88% acs.org |
Preparation and Characterization of this compound Derivatives
The preparation of this compound derivatives, as exemplified by the semi-synthetic routes above, involves targeted chemical reactions to introduce specific functional groups. Once synthesized, these derivatives undergo rigorous characterization to confirm their chemical identity, purity, and structural integrity.
This compound (1) and its derivatives (2 and 3) have been characterized using a suite of advanced spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, which provide detailed information about the hydrogen and carbon environments within the molecular structure. Mass spectrometry (MS), including Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS), is employed to determine the molecular weight and elemental composition of the compounds. Infrared (IR) spectroscopy is used to identify characteristic functional groups present in the molecules. acs.org The purity of this compound, this compound-3-acetate, and 3-oxo-berenjenol has been confirmed to be greater than 99% by 1H-NMR. researchgate.net
Table: Characterization Techniques for this compound and its Derivatives
| Compound | Characterization Techniques Used |
| This compound (1) | 1H NMR (400 MHz, CDCl3), 13C NMR (100 MHz, CDCl3), EIMS (m/z 456), HRTOFMS (m/z 479.3644 for C31H52O2Na), UV (MeOH), IR (KBr), Optical Rotation ([α]D) acs.org |
| This compound-3-acetate (2) | 1H NMR, 13C NMR, EIMS (spectral data based on comparison with this compound) acs.orgresearchgate.net |
| 3-oxo-berenjenol (3) | 1H NMR, 13C NMR, EIMS (spectral data based on comparison with this compound) acs.orgresearchgate.net |
Structural modifications of natural products like this compound are strategically undertaken to investigate the relationship between chemical structure and biological activity. This process, known as activity profiling, involves systematic alterations to the parent compound to understand how specific changes impact its interactions with biological targets. For this compound, the primary objective of derivatization has been to explore and potentially enhance its anti-inflammatory properties. researchgate.net
The two principal modifications studied at the C-3 position of this compound are acetylation and oxidation. The introduction of an acetyl group (forming this compound-3-acetate) or a ketone group (forming 3-oxo-berenjenol) at this position represents a direct approach to altering the compound's polarity and steric hindrance, which can significantly affect its biological interactions. researchgate.net
Research findings indicate that the nature of the modification at the C-3 position profoundly influences the compound's activity profile. Specifically, 3-oxidation of this compound (leading to 3-oxo-berenjenol) was observed to increase activity in acute models of inflammation. In contrast, 3-acetylation (resulting in this compound-3-acetate) did not lead to enhanced pharmacological properties and, notably, was associated with a significant increase in cellular toxicity. researchgate.net These findings underscore the critical role of precise structural alterations in modulating the biological efficacy and safety profile of triterpenoid (B12794562) compounds. Such insights are fundamental for guiding future synthetic efforts aimed at optimizing the therapeutic potential of this compound analogues.
Biological Activities and Mechanistic Studies of Berenjenol
Anti-inflammatory Activity Research
Research into Berenjenol has centered on its potential to counteract inflammatory processes. Studies have utilized established non-human experimental models to evaluate its efficacy and to probe the cellular and molecular pathways through which it exerts its effects.
In Vivo Anti-inflammatory Models (Non-human)
To understand the anti-inflammatory effects of this compound in a whole-organism context, researchers have employed standard, chemically-induced inflammation models in rodents.
Carrageenan-Induced Paw Edema Models in Rodents
The carrageenan-induced paw edema model is a well-established method for evaluating acute inflammation and the efficacy of anti-inflammatory agents nih.govmdpi.com. The injection of carrageenan, a polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response nih.govphytopharmajournal.com. The initial phase involves the release of mediators like histamine and serotonin, while the later phase is sustained by the production of prostaglandins and other inflammatory molecules nih.govphytopharmajournal.com. Literature reviews indicate that the inhibitory effect of this compound on carrageenan-induced mouse paw edema has been previously described researchgate.net.
TPA-Induced Ear Edema Models in Mice (Acute and Subchronic)
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is another key assay for assessing anti-inflammatory activity, suitable for both acute and subchronic inflammation studies. This compound has demonstrated significant anti-inflammatory activity in this model. In an acute study, it produced a notable inhibition of edema researchgate.netnih.gov. Furthermore, its efficacy was also confirmed in a subchronic inflammation model involving repeated applications of TPA, where it again showed a substantial inhibitory effect researchgate.netnih.gov.
| Inflammation Model | Inhibition of Edema (%) |
|---|---|
| Acute TPA-Induced Edema | 54% |
| Subchronic TPA-Induced Edema | 57% |
Cellular and Molecular Anti-inflammatory Mechanisms (In Vitro Models, Non-human Cells)
To delineate the specific mechanisms behind its anti-inflammatory action, this compound was investigated using in vitro models with non-human cells, focusing on its influence on key pro-inflammatory enzymes and mediators.
Modulation of Pro-inflammatory Enzyme Expression (e.g., Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS))
During an inflammatory response, the expression of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) is significantly increased, leading to the production of inflammatory mediators nih.govnih.gov. Research conducted on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) revealed that this compound effectively reduces the expression of both these key pro-inflammatory enzymes researchgate.netnih.gov. This suggests that a core component of this compound's anti-inflammatory activity is its ability to suppress the synthesis of these enzymes at the cellular level researchgate.netnih.gov.
| Enzyme | Inhibition of Expression (%) |
|---|---|
| Cyclooxygenase-2 (COX-2) | 65% |
| inducible Nitric Oxide Synthase (iNOS) | 80% |
Impact on Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin E₂)
The enzymes iNOS and COX-2 are directly responsible for producing high levels of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂), respectively, which are potent mediators that drive the inflammatory process nih.gov. Consistent with its ability to inhibit the expression of these enzymes, this compound has been shown to affect the production of their corresponding mediators. Studies in LPS-stimulated RAW 264.7 macrophages have demonstrated its capacity to reduce the production of both nitric oxide and PGE₂ researchgate.netnih.gov.
| Mediator | Effect |
|---|---|
| Nitric Oxide (NO) | Production reduced |
| Prostaglandin E₂ (PGE₂) | Production reduced |
Enzyme Inhibition Studies
This compound has been identified as an inhibitor of the tyrosinase enzyme (EC 1.14.18.1). researchgate.net Tyrosinase is a key copper-containing enzyme that plays a critical role in the biosynthesis of melanin and is also responsible for enzymatic browning in fruits and vegetables. nih.gov The inhibition of this enzyme is a target for developing agents for hyperpigmentation disorders and for use in the food industry. Research has confirmed that this compound, along with its synthetic derivatives this compound-3-acetate and 3-Oxothis compound, possess tyrosinase inhibitory activity. researchgate.net
To elucidate the mechanism by which this compound inhibits the tyrosinase enzyme, molecular docking studies have been conducted. researchgate.net These computational analyses provide a rational framework for understanding the interactions between this compound and the enzyme's active site. The results of these docking studies indicate that this compound acts as a competitive inhibitor of tyrosinase. researchgate.net This mode of inhibition suggests that this compound binds to the active site of the enzyme, thereby preventing the natural substrate from binding and being converted into product. This understanding of the ligand-enzyme interaction is fundamental to explaining the observed inhibitory activity of the compound. researchgate.net
Insecticidal Activity Investigations
While a study has identified this compound, isolated from Oxandra cf. xylopioides, as having insecticidal properties, specific data regarding its efficacy against the larvae of the agricultural pest Spodoptera frugiperda (fall armyworm) is not available in the provided research documentation. researchgate.net
Consistent with the lack of specific efficacy data, detailed dose-response relationships for this compound against Spodoptera frugiperda have not been documented in the available literature. Consequently, lethal dose values such as the LD50 (median lethal dose) and DL90 (lethal dose for 90% of the population) have not been determined for this specific pest.
Application Methods in Model Systems (e.g., artificial diet)
The evaluation of this compound's biological activities, particularly its insecticidal properties, necessitates the use of controlled model systems. A prominent method for this is the incorporation of the compound into an artificial diet for the target organism. This approach allows for precise administration of the compound and accurate assessment of its effects on the insect's development and survival.
In studies involving the fall armyworm (Spodoptera frugiperda), this compound is mixed into a specially formulated artificial diet. This diet is designed to provide all the necessary nutrients for the insect's growth and development in a laboratory setting. The process typically involves preparing the diet medium and then incorporating this compound at various concentrations. The compound is usually dissolved in a solvent before being thoroughly mixed into the diet to ensure a homogenous distribution.
Once the this compound-infused diet is prepared, it is provided to the insect larvae. Researchers then observe and record various parameters, such as larval mortality, growth inhibition, and any behavioral changes like feeding deterrence. This methodology allows for the determination of key toxicological endpoints, such as the lethal dose (LD50), which is the dose required to kill 50% of the test population.
The following table presents the lethal dose values of this compound for Spodoptera frugiperda larvae when administered through an artificial diet.
| Time Point | LD50 (ppm) |
| 24 hours | 319.6 |
Analytical Methodologies for Quantification and Purity Assessment
Chromatographic Quantification Techniques
Chromatographic methods are fundamental in the quantitative analysis of Berenjenol, allowing for its separation from complex mixtures and precise measurement.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound. However, a specific, validated HPLC method dedicated solely to the quantification of this compound is not extensively detailed in publicly available literature. Generally, the analysis of structurally similar triterpenoids by HPLC involves reverse-phase chromatography with a C18 column.
A typical HPLC method for triterpenoid (B12794562) analysis would involve the following parameters, which could be adapted and optimized for this compound:
| Parameter | Description |
|---|---|
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | UV detection is often used for triterpenoids, though this compound lacks a strong chromophore, which may necessitate derivatization or the use of alternative detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). |
| Injection Volume | Standard volumes such as 10 or 20 µL. |
| Column Temperature | Maintained at a constant temperature, for example, 25°C or 30°C, to ensure reproducibility. |
For accurate quantification, a calibration curve would be constructed using certified reference standards of this compound at various concentrations. The peak area of this compound in a sample would then be compared against this curve to determine its concentration. Method validation would be essential to ensure linearity, accuracy, precision, and sensitivity.
Spectroscopic Purity Assessment
Spectroscopic techniques are indispensable for assessing the purity of this compound by providing information about its chemical structure and the presence of any impurities.
One study has reported the purity of this compound to be greater than 99% as determined by ¹H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy. ¹H-NMR is a powerful tool for purity assessment as it provides both qualitative and quantitative information. The purity is often determined by comparing the integral of the signals corresponding to the compound of interest with those of a certified internal standard of known concentration.
The key aspects of spectroscopic purity assessment for this compound would include:
¹H-NMR Spectroscopy: Analysis of the proton NMR spectrum allows for the identification of characteristic signals of this compound. The absence of significant unassignable signals suggests high purity. Quantitative NMR (qNMR) can be employed for a precise purity determination.
¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. A clean spectrum with the expected number of carbon signals is indicative of a pure sample.
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of this compound and help in identifying potential impurities by their mass-to-charge ratio.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups within the this compound structure, such as hydroxyl (-OH) and ether (C-O-C) groups. A comparison with a reference spectrum can indicate purity.
A summary of the spectroscopic data that would be used for purity assessment is presented below:
| Spectroscopic Technique | Information Obtained for Purity Assessment |
|---|---|
| ¹H-NMR | Presence of characteristic proton signals, absence of impurity signals, and quantitative purity determination with an internal standard. |
| ¹³C-NMR | Confirmation of the carbon framework and detection of carbon-containing impurities. |
| Mass Spectrometry (MS) | Verification of molecular weight and identification of impurities based on their m/z values. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups and comparison with a reference spectrum to detect deviations indicating impurities. |
Ecological and Biotechnological Research Perspectives
Role of Berenjenol in Plant Defense Mechanisms (e.g., insecticidal properties)
This compound, a cycloartane-type triterpenoid (B12794562), has demonstrated notable insecticidal properties, positioning it as a significant compound in the study of plant defense mechanisms. Research has specifically highlighted its efficacy as a biocide against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.
A key study investigated this compound extracted from the leaves of Oxandra cf. xylopioides and its effect on S. frugiperda larvae. scielo.org.coscielo.org.coudea.edu.coresearchgate.net The compound was administered in an artificial diet at various concentrations. The findings indicated a dose-dependent toxic effect on the larvae, with the highest concentration of 400 ppm resulting in the most significant mortality. scielo.org.coudea.edu.co The insecticidal action of this compound was observed to be both rapid and effective, with substantial mortality rates recorded within the first 24 hours of exposure. scielo.org.coudea.edu.co
The lethal dose values calculated from this research provide a quantitative measure of its potency. The median lethal dose (LD50) was determined to be 319.6 ppm after 24 hours, with similar values observed at 48 and 72 hours, underscoring the swift nature of its biocidal activity. scielo.org.coudea.edu.co
The following table summarizes the mortality data of Spodoptera frugiperda larvae when exposed to different concentrations of this compound over time.
| Concentration (ppm) | Mortality at 24h (%) | Mortality at 48h (%) | Mortality at 72h (%) |
|---|---|---|---|
| 25 | Data not specified | Data not specified | Data not specified |
| 50 | Data not specified | Data not specified | Data not specified |
| 100 | Data not specified | Data not specified | Data not specified |
| 200 | Data not specified | Data not specified | Data not specified |
| 400 | Highest mortality | Data not specified | Data not specified |
Note: Specific mortality percentages for each concentration were not detailed in the available research, which primarily highlighted the dose-dependent effect and the LD50 value.
This demonstrated insecticidal activity suggests that this compound plays a role in the chemical defense strategy of Oxandra cf. xylopioides against herbivorous insects. Triterpenoids, as a class of compounds, are widely recognized for their defensive functions in plants against a variety of pathogens and herbivores. nih.govfrontiersin.org
Potential for Sustainable Sourcing and Production
The sustainable supply of this compound for further research and potential applications is a critical consideration, encompassing both traditional extraction methods and modern biotechnological approaches.
Natural Sourcing and Extraction
Currently, this compound is sourced through extraction from the leaves of the plant Oxandra cf. xylopioides. scielo.org.coscielo.org.coudea.edu.coacs.org The extraction process involves the use of solvents such as petroleum ether followed by further purification steps. acs.org While this method provides a direct source of the natural compound, a reliance on wild harvesting or cultivation of the plant raises questions about long-term sustainability and scalability. The ecological impact of harvesting and the geographical limitations of the plant's growth are factors that necessitate the exploration of alternative production methods.
Biotechnological Production Potential
Biotechnological avenues present a promising and sustainable alternative for the production of this compound and other valuable triterpenoids. As this compound is a cycloartane (B1207475) triterpenoid, its biosynthesis in plants follows the well-established isoprenoid pathway. frontiersin.org Triterpenoid biosynthesis begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). frontiersin.org In plants, a diverse array of OSCs leads to the formation of various triterpenoid skeletons, including cycloartenol (B190886), the precursor for cycloartane-type triterpenoids. frontiersin.org
The potential for sustainable production of this compound can be envisioned through several biotechnological strategies:
Plant Cell and Tissue Cultures: In vitro cultivation of plant cells or tissues from Oxandra cf. xylopioides could offer a controlled and sustainable source of this compound. This method eliminates the need for harvesting wild plants and allows for optimization of culture conditions to enhance compound yield. nih.govicm.edu.plresearchgate.netbibliotekanauki.pl
Metabolic Engineering in Microorganisms: A more advanced approach involves the heterologous expression of the this compound biosynthetic pathway in microbial hosts such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). This would entail identifying and transferring the specific genes encoding the enzymes responsible for this compound synthesis from Oxandra cf. xylopioides into a microbial chassis. The key enzymes would likely include a specific oxidosqualene cyclase that produces the cycloartane skeleton, followed by tailoring enzymes like cytochrome P450 monooxygenases and transferases that modify the basic structure to form this compound. The successful engineering of microbial strains could enable large-scale, cost-effective, and sustainable production of the compound through fermentation. nih.gov
The following table outlines the potential strategies for sustainable this compound production.
| Production Strategy | Description | Potential Advantages | Current Status for this compound |
|---|---|---|---|
| Extraction from Oxandra cf. xylopioides | Conventional method of isolating the compound from plant leaves. | Direct source of the natural product. | Established at a laboratory scale. |
| Plant Cell/Tissue Culture | In vitro cultivation of plant cells to produce the compound. | Independent of geographical and climatic factors; controlled production. | Hypothetical; not yet reported. |
| Microbial Fermentation | Engineering microorganisms to produce this compound from simple sugars. | Scalable, sustainable, and potentially lower cost. | Hypothetical; biosynthetic pathway in the native plant is not fully elucidated. |
Further research into the genetic and enzymatic pathways of this compound biosynthesis in Oxandra cf. xylopioides is essential to unlock the full potential of these biotechnological production methods.
Future Directions and Research Gaps
Elucidation of Unexplored Biological Activities in Relevant Models
Current research has identified Berenjenol's anti-inflammatory and insecticidal activities scielo.org.conih.govnih.gov. However, its full spectrum of biological activities remains largely unexplored. Future studies should systematically investigate other potential pharmacological properties, such as antioxidant, antimicrobial, or anticancer effects, which are often associated with triterpenoids and natural products from the Annonaceae family ontosight.ainih.govresearchgate.net. This exploration should involve a range of relevant in vitro and in vivo models to provide a holistic view of its biological profile. Thorough analyses, including in vitro and in vivo studies, are necessary to fully elucidate its properties ontosight.ai.
Advanced Mechanistic Investigations of Observed Activities
While this compound has demonstrated anti-inflammatory activity by reducing the expression of COX-2 and iNOS in murine macrophages, the precise molecular targets and intricate signaling pathways involved in these effects require deeper investigation nih.govfrontiersin.org. Similarly, the exact mechanism by which this compound exerts its insecticidal action on pests like Spodoptera frugiperda needs to be fully elucidated scielo.org.coresearchgate.net. Understanding the molecular interactions and cellular processes will be critical for optimizing its efficacy and developing targeted applications. Further mechanistic studies are essential to determine the compound's mechanism of action researchgate.netresearchgate.net. Additionally, detailed structure-activity relationship (SAR) studies, building on initial modifications that yielded derivatives like 3-oxo-berenjenol, are necessary to identify key structural features responsible for specific biological effects and to guide the rational design of more potent or selective compounds nih.govresearchgate.net.
Chemoenzymatic and Biosynthetic Engineering for Analog Production
The natural abundance of this compound is limited by its source, Oxandra cf. xylopioides acs.orgscielo.org.co. To ensure a sustainable supply and to explore derivatives with potentially enhanced properties, research into chemoenzymatic and biosynthetic engineering approaches is vital. This includes developing efficient chemical synthesis routes for this compound and its analogs, as well as investigating the biosynthetic pathways within the plant to enable metabolic engineering for increased production or the generation of novel derivatives ontosight.ai. Such efforts could lead to the creation of compounds with improved potency, stability, or selectivity for specific applications.
Development of Standardized Analytical Protocols
For consistent and reproducible research, as well as for potential commercial development, standardized analytical protocols for this compound are essential. This involves establishing robust methods for its isolation, purification, identification, and accurate quantification from raw plant materials and in various experimental matrices ontosight.ai. The development of validated analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, will ensure the quality control and comparability of research findings across different studies and laboratories.
Ecological Impact Assessments of this compound as a Biopesticide
Given this compound's demonstrated insecticidal activity, its potential as a biopesticide warrants thorough ecological impact assessments scielo.org.cochemistrydocs.com. Future research must focus on evaluating its environmental fate, including its persistence in soil and water, and its degradation pathways researchgate.net. Crucially, studies are needed to assess its potential effects on non-target organisms, such as beneficial insects (e.g., pollinators), soil microorganisms, and aquatic life, to ensure its ecological safety chemistrydocs.com. Understanding these impacts is paramount for the responsible development and deployment of this compound as an eco-friendly alternative to conventional synthetic pesticides.
Q & A
Q. Methodological Answer :
- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope . For example: "How does this compound's stereochemistry influence its binding affinity to [specific receptor] compared to analogs?"
- Align the question with gaps in literature (e.g., unresolved contradictions in binding kinetics reported in prior studies) .
- Avoid overly broad questions (e.g., "What does this compound do?") by specifying variables (e.g., concentration, pH, temperature) .
Basic: What experimental design principles ensure reproducibility in synthesizing this compound derivatives?
Q. Methodological Answer :
- Follow modular experimental protocols :
- Step 1 : Document reaction conditions (solvents, catalysts, purity of reagents) with citations for known methods .
- Step 2 : Include control groups (e.g., unmodified this compound) and validate via NMR/HPLC .
- Step 3 : Report deviations (e.g., unexpected byproducts) in supplementary materials .
- Use checklists (e.g., "Replication Plan" templates) to standardize workflows .
Intermediate: How can researchers address contradictory data in this compound's pharmacokinetic profiles across studies?
Q. Methodological Answer :
- Conduct a systematic contradiction analysis :
- Phase 1 : Tabulate discrepancies (e.g., half-life values in murine vs. human models) and categorize by variables (dosage, assay type) .
- Phase 2 : Apply Popperian falsification by designing experiments to test competing hypotheses (e.g., "Contradiction X arises from CYP450 enzyme variability") .
- Phase 3 : Use meta-analysis to quantify uncertainty (e.g., forest plots with confidence intervals) .
- Reference empirical reliability frameworks (e.g., Zabezhailo’s IDA falsification) to validate conclusions .
Advanced: What advanced statistical methods are appropriate for analyzing this compound's dose-response nonlinearities?
Q. Methodological Answer :
- Hierarchical Bayesian modeling : Accounts for nested data (e.g., cell-level vs. organism-level responses) and missing data .
- Machine learning integration : Train models on high-throughput screening data to predict toxicity thresholds, using SHAP values for interpretability .
- Sensitivity analysis : Vary parameters (e.g., Hill coefficient) to identify critical inflection points .
- Report effect sizes (not just p-values) to contextualize biological significance .
Advanced: How can multimodal data (e.g., crystallography, MD simulations) be integrated to resolve this compound's mechanism of action?
Q. Methodological Answer :
- Convergent triangulation :
- Step 1 : Cross-validate X-ray diffraction data with molecular dynamics (MD) trajectories (e.g., RMSD < 2Å) .
- Step 2 : Apply structural alignment algorithms (e.g., TM-align) to compare binding poses across datasets .
- Step 3 : Use pathway enrichment tools (e.g., STRING-DB) to link structural findings to functional pathways .
- Address discordance via consensus scoring (e.g., docking scores weighted by simulation stability) .
Basic: What ethical and documentation standards apply to this compound research involving animal models?
Q. Methodological Answer :
- Ethical compliance :
- Obtain IACUC approval; justify species selection (e.g., zebrafish for developmental toxicity) .
- Adhere to ARRIVE guidelines for reporting animal data (sample size, randomization) .
- Data integrity :
Intermediate: How should researchers design assays to distinguish this compound's on-target effects from off-target interactions?
Q. Methodological Answer :
- Counter-screening workflow :
- Data interpretation : Calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target); SI > 10 indicates specificity .
Advanced: What strategies mitigate bias in meta-analyses of this compound's therapeutic efficacy?
Q. Methodological Answer :
- Bias adjustment :
- Robustness checks : Re-run analyses excluding small-sample studies or industry-funded trials .
Basic: How to ensure chemical identity and purity of novel this compound analogs?
Q. Methodological Answer :
- Multi-technique characterization :
- NMR : Assign all peaks; compare to predicted shifts (e.g., ACD/Labs) .
- HRMS : Report m/z with < 5 ppm error .
- HPLC : Purity ≥ 95% (area under the curve) with dual detectors (UV/ELSD) .
- Batch documentation : Record storage conditions (e.g., −80°C, argon) .
Advanced: How can phenomenological frameworks improve qualitative analysis of this compound's subjective effects in clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
